1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde 1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17745763
InChI: InChI=1S/C9H14N2O/c1-4-11-8(6-12)5-10-9(11)7(2)3/h5-7H,4H2,1-3H3
SMILES:
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde

CAS No.:

Cat. No.: VC17745763

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde -

Specification

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name 3-ethyl-2-propan-2-ylimidazole-4-carbaldehyde
Standard InChI InChI=1S/C9H14N2O/c1-4-11-8(6-12)5-10-9(11)7(2)3/h5-7H,4H2,1-3H3
Standard InChI Key YOUQZJBOWHJUEK-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CN=C1C(C)C)C=O

Introduction

Chemical Structure and Physicochemical Properties

1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde (C₉H₁₄N₂O) has a molecular weight of 166.22 g/mol and adopts a planar imidazole ring system with distinct substituents influencing its electronic and steric properties. The aldehyde group at position 5 introduces a reactive electrophilic site, enabling participation in condensation and nucleophilic addition reactions. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₉H₁₄N₂O
Molecular Weight166.22 g/mol
IUPAC Name3-ethyl-2-propan-2-ylimidazole-4-carbaldehyde
Topological Polar Surface Area45.1 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The compound’s Standard InChIKey (YOUQZJBOWHJUEK-UHFFFAOYSA-N) confirms its unique stereochemical identity, distinguishing it from structurally related imidazole aldehydes such as 1-ethyl-1H-imidazole-2-carbaldehyde . Computational models predict moderate lipophilicity (LogP ≈ 1.8), suggesting favorable membrane permeability for biological applications.

Synthetic Methodologies

Ring Formation and Functionalization

The synthesis of 1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde typically involves cyclocondensation strategies. A common approach utilizes α-amino aldehydes and ketones under Debus-Radziszewski conditions, where ethylamine and isopropyl ketone precursors undergo cyclization in the presence of ammonium acetate. The aldehyde group is introduced either via direct oxidation of a hydroxymethyl intermediate or through formylation reactions employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF) .

Optimization and Yield Considerations

Recent advancements emphasize regioselective alkylation to install the ethyl and isopropyl groups. For example, nucleophilic substitution at the N1-position using ethyl iodide in dimethyl sulfoxide (DMSO) achieves >80% yield, while the isopropyl group is introduced via Pd-catalyzed cross-coupling at the C2-position . Post-functionalization of the aldehyde group remains a critical step, with studies reporting yields of 65–75% for large-scale productions.

Chemical Reactivity and Mechanistic Insights

Aldehyde-Driven Reactions

The electrophilic aldehyde group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to yield α,β-unsaturated derivatives, which are precursors for heterocyclic scaffolds like pyridines and quinolines. In the presence of amines, Schiff base formation occurs rapidly under mild acidic conditions, enabling the synthesis of hydrazone-linked conjugates with enhanced bioavailability .

Catalytic Applications

The compound serves as a ligand in transition metal catalysis. For instance, coordination with Cu(II) ions produces a complex effective in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) > 1,000 for aryl bromide substrates.

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